8-(4-Benzylpiperazin-1-yl)-3-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-21007 involves the reaction of 4-benzylpiperazine with pyrrolo[1,2-a]thieno[3,2-e]pyrazine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of S-21007 would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
S-21007 undergoes various chemical reactions, including:
Oxidation: S-21007 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to reduced forms.
Substitution: S-21007 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of S-21007 .
Scientific Research Applications
S-21007 has several scientific research applications:
Mechanism of Action
S-21007 acts as a partial agonist at the serotonin 5-HT3 receptor . It binds to the receptor and activates it to a lesser extent compared to a full agonist. This partial activation leads to a modulation of serotonin signaling, which can result in anxiolytic effects . The compound’s mechanism of action involves desensitization of the 5-HT3 receptor and potential antagonist activity on the receptor .
Comparison with Similar Compounds
Similar Compounds
SR 57227A: Another potent 5-HT3 receptor agonist that crosses the blood-brain barrier.
Ondansetron: A well-known 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Uniqueness of S-21007
S-21007 is unique due to its partial agonist activity at the 5-HT3 receptor, which distinguishes it from full agonists and antagonists . This partial agonist activity allows for a more nuanced modulation of serotonin signaling, potentially leading to fewer side effects and more targeted therapeutic effects .
Properties
Molecular Formula |
C20H20N4S |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-3-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene |
InChI |
InChI=1S/C20H20N4S/c1-2-5-16(6-3-1)15-22-10-12-23(13-11-22)19-18-7-4-9-24(18)20-17(21-19)8-14-25-20/h1-9,14H,10-13,15H2 |
InChI Key |
QYWDOJXSLBBWLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=C(N5C3=CC=C5)SC=C4 |
Synonyms |
5-(4-benzylpiperazin-1-yl)-4H-pyrrolo(1,2-a)thieno(3,2-e)pyrazine S 21007 S-21007 |
Origin of Product |
United States |
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